molecular formula C25H32O11 B574034 Clemastanin A CAS No. 172670-47-2

Clemastanin A

Cat. No. B574034
M. Wt: 508.52
InChI Key: WGTYXIDAEFJHPD-DJSGBOIRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clemastanin A is a natural compound found in Menthae Haplocalycis Herba , a Chinese edible herb with a long history of clinical use. While volatile constituents have received more attention, non-volatile components like Clemastanin A play a crucial role in its medicinal efficacy. This compound belongs to the phenylpropanoid class and was first isolated from Menthae Haplocalycis Herba .

Scientific Research Applications

  • Antiviral Activity Against Influenza Viruses : Clemastanin B, a related compound to Clemastanin A, has been found to inhibit different subtypes of human and avian influenza viruses, demonstrating potential as an antiviral agent. It targets viral endocytosis, uncoating, or ribonucleoprotein export from the nucleus without easily leading to viral drug resistance (Yang et al., 2013).

  • Antiviral Activities from Banlangen (Radix Isatidis) : Clemastanin B from Banlangen (Radix Isatidis) has been shown to significantly increase the viability of MDCK cells pre-infected with the virus, suggesting its potential in inhibiting virus multiplication, prophylaxis, and blocking virus attachment (Xiao et al., 2016).

  • Isolation and Purification for Research : A study focused on the isolation and purification of clemastanin B and indigoticoside A from Radix Isatidis, which could facilitate further research into the pharmacological properties of these compounds (Peng et al., 2005).

  • Antiviral Mechanism Analysis : An investigation into the modes of antiviral action of chemical portions and constituents from woad root extract, including clemastanin B, revealed their activity in inhibiting influenza virus multiplication and attachment (Su et al., 2016).

  • Constituents of Clematis Species : A study on Clematis stans identified new compounds, including clemastanin A and B, highlighting the diverse chemical constituents of the Clematis species with potential medicinal applications (Kizu et al., 1995).

  • Chemical and Biological Research of Clematis Medicinal Resources : This paper discusses the chemical constituents and pharmacological properties of Clematis, including clemastanin A, underscoring the importance of studying this genus for discovering novel compounds with clinical utility (Hao et al., 2013).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O11/c1-33-17-9-13(4-5-16(17)29)23-15(10-27)14-7-12(3-2-6-26)8-18(24(14)36-23)34-25-22(32)21(31)20(30)19(11-28)35-25/h4-5,7-9,15,19-23,25-32H,2-3,6,10-11H2,1H3/t15-,19+,20+,21-,22+,23+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYXIDAEFJHPD-DJSGBOIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC4C(C(C(C(O4)CO)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131849666

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.